Cevimeline-d4 Hydrochloride Salt (Major)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

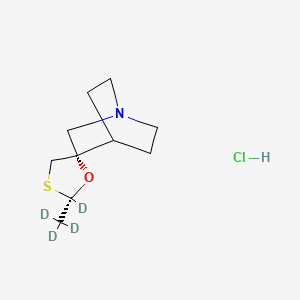

Cevimeline-d4 Hydrochloride Salt (Major) is a labeled muscarinic acetylcholine receptor agonist, specifically targeting the M1 and M3 receptors. This compound is a deuterated form of cevimeline hydrochloride, which is used primarily for research purposes. It is a rigid analogue of acetylcholine and functions by activating the acetylcholine receptors on salivary acinar cells .

Méthodes De Préparation

The synthesis of Cevimeline-d4 Hydrochloride Salt involves the incorporation of deuterium atoms into the cevimeline molecule. The synthetic route typically includes the following steps:

Deuteration: Introduction of deuterium atoms into the precursor molecules.

Cyclization: Formation of the spirocyclic structure.

Hydrochloride Salt Formation: Conversion of the free base into the hydrochloride salt form.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Analyse Des Réactions Chimiques

Cevimeline-d4 Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Cevimeline-d4 Hydrochloride Salt (Major) is a deuterated form of Cevimeline, primarily recognized for its role as a muscarinic receptor agonist. This compound has significant applications in pharmaceutical research, particularly in the treatment of conditions associated with salivary gland dysfunction, such as Sjögren's syndrome. Below, we explore its applications in scientific research, focusing on formulation development, biological activity, and therapeutic potential.

Formulation Development

Recent studies have focused on developing effective oral dosage forms of Cevimeline hydrochloride, such as mouth dissolving tablets. These formulations are particularly beneficial for patients with difficulty swallowing due to dry mouth conditions associated with Sjögren's syndrome.

Key Findings:

- Mouth Dissolving Tablets : A factorial design approach was utilized to optimize formulations, leading to tablets that disintegrate rapidly (within 8 seconds) and release over 96% of the drug within 30 minutes. This rapid release is essential for achieving quick therapeutic effects in patients who may struggle with conventional dosage forms .

- Compatibility Studies : Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) were employed to ensure no interaction between the drug and excipients, confirming the stability of the formulation .

Cevimeline-d4 Hydrochloride Salt exhibits significant biological activities that are being explored in various contexts:

Salivary Gland Function

- Sialagogue Effect : The compound acts as a sialagogue, stimulating saliva production which is critical for patients suffering from xerostomia (dry mouth). This property is particularly beneficial for individuals undergoing treatments that cause salivary gland dysfunction .

Cognitive Enhancement

- Neuroprotective Effects : Research indicates that Cevimeline may reverse cognitive impairments induced by neurotoxic agents in animal models. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Therapeutic Potential

Cevimeline-d4 Hydrochloride Salt's therapeutic applications extend beyond dry mouth treatment:

Salivary Gland Regeneration

- Regenerative Medicine : Innovative studies have demonstrated that Cevimeline can promote salivary gland regeneration following radiation damage. In experimental models, the compound facilitated acinar cell proliferation and improved salivary flow, indicating its potential role in regenerative therapies for salivary glands .

Clinical Applications

- Sjogren's Syndrome Treatment : The primary clinical application remains in managing symptoms of Sjögren's syndrome. By enhancing saliva production and improving oral moisture, it significantly improves patient quality of life .

Case Study 1: Mouth Dissolving Tablets for Sjögren's Syndrome

A study developed a mouth dissolving tablet formulation of Cevimeline hydrochloride using super-disintegrants. The optimized formulation showed rapid disintegration and high drug release rates, making it suitable for patients who have difficulty swallowing traditional tablets.

Case Study 2: Salivary Gland Regeneration Post-Radiation

In a preclinical study involving irradiated mice, administration of Cevimeline resulted in enhanced acinar cell proliferation and improved gland function compared to controls. This study highlights its potential utility in regenerative medicine for patients with compromised salivary function due to cancer therapies.

Mécanisme D'action

Cevimeline-d4 Hydrochloride Salt exerts its effects by binding to and activating muscarinic M1 and M3 receptors. These receptors are found in various exocrine glands, including salivary and sweat glands. Activation of these receptors leads to increased secretion from these glands. The compound increases the intracellular concentration of calcium ions, which plays a crucial role in the secretion process .

Comparaison Avec Des Composés Similaires

Cevimeline-d4 Hydrochloride Salt is similar to other muscarinic agonists such as:

Pilocarpine: Another muscarinic agonist used for treating dry mouth.

Bethanechol: A muscarinic agonist with longer-lasting effects.

Salagen: A brand name for pilocarpine hydrochloride, used for similar therapeutic purposes.

What sets Cevimeline-d4 Hydrochloride Salt apart is its deuterated form, which can provide more stable and prolonged effects in research settings .

Propriétés

Formule moléculaire |

C10H18ClNOS |

|---|---|

Poids moléculaire |

239.80 g/mol |

Nom IUPAC |

(2S,5S)-2-deuterio-2-(trideuteriomethyl)spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |

InChI |

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m0./s1/i1D3,8D; |

Clé InChI |

SURWTGAXEIEOGY-LQLIPKPHSA-N |

SMILES isomérique |

[2H][C@@]1(O[C@@]2(CN3CCC2CC3)CS1)C([2H])([2H])[2H].Cl |

SMILES canonique |

CC1OC2(CN3CCC2CC3)CS1.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.